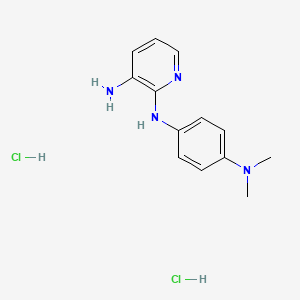

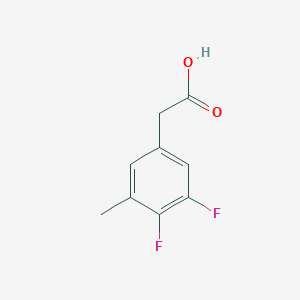

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride

Vue d'ensemble

Description

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride, commonly known as DMAPP, is a chemical compound that has gained significant attention in the field of scientific research. DMAPP is a potent inhibitor of protein kinase D (PKD), which is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. We will also list future directions for further research.

Applications De Recherche Scientifique

Catalytic Applications

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride has been explored for its catalytic capabilities, particularly in the acylation of inert alcohols and phenols under base-free conditions. Research by Liu et al. (2014) demonstrated that the simplest DMAP salt structure, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), acts as a recyclable catalyst. The mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then interacts with a nucleophilic substrate to produce the acylation product while regenerating the DMAP·HCl catalyst Liu, Ma, Liu, & Wang, 2014.

Polymeric Materials

The compound has also found applications in the development of polymeric materials. For instance, Yan et al. (2011) synthesized a novel pyridine-containing aromatic diamine monomer for the creation of polyimides with remarkable thermal stability and mechanical properties. These polyimides exhibited low water uptake and were easily soluble in common organic solvents, making them suitable for various industrial applications Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011.

Fluorescent Materials

In another study, Huang et al. (2012) developed novel fluorescent polyimides containing pyridine moieties with excellent solubility in organic solvents and high thermal stability. These materials showed strong fluorescence intensity and could be potential candidates for optoelectronic devices Huang, Wang, Li, Yan, Yeung, Chu, Xu, & Yi, 2012.

Sensing and Detection

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride derivatives have been utilized in the development of fluoroionophores for metal ion detection. Hong et al. (2012) created fluoroionophores that could specifically recognize Zn+2 ions in both organic and semi-aqueous solutions, demonstrating the potential for these compounds in environmental monitoring and bioimaging applications Hong, Lin, Hsieh, & Chang, 2012.

Chemical Synthesis

Furthermore, the compound has been involved in the synthesis of novel chemical structures, such as pyridobenzodiazepines, through cyclization reactions. These new compounds, featuring a carbonyl group at the C6-position, offer a novel scaffold for drug discovery and development Shi, Zhu, Wang, & Zhang, 2011.

Propriétés

IUPAC Name |

2-N-[4-(dimethylamino)phenyl]pyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.2ClH/c1-17(2)11-7-5-10(6-8-11)16-13-12(14)4-3-9-15-13;;/h3-9H,14H2,1-2H3,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXYUGHPWGOPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B1408306.png)

![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)

![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)

![{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1408316.png)

![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)